![molecular formula C16H16O3 B1319462 [4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-4-yl]methanol CAS No. 889954-12-5](/img/structure/B1319462.png)

[4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-4-yl]methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“[4’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-4-yl]methanol” is a biochemical used for proteomics research . Its molecular formula is C16H16O3 .

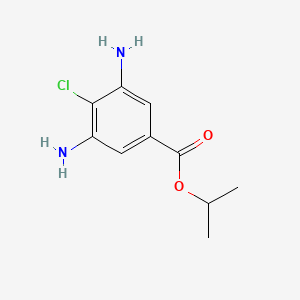

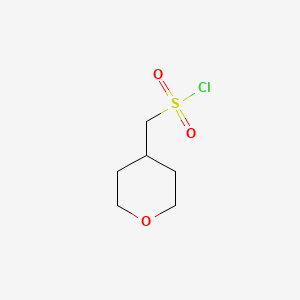

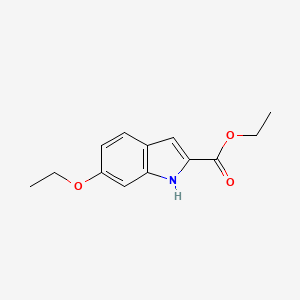

Molecular Structure Analysis

The molecular structure of “[4’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-4-yl]methanol” is based on the combination of a 1,3-dioxolane ring and a biphenyl group . The 1,3-dioxolane ring is a heterocyclic acetal with the chemical formula (CH2)2O2CH2 . The biphenyl group consists of two connected phenyl rings .Aplicaciones Científicas De Investigación

Ratiometric Fluorescent Probes

This compound is used as a reactant for the preparation of ratiometric fluorescent probes that can specifically detect cysteine over homocysteine and glutathione. This application is significant in biochemical research for studying cellular functions and disease mechanisms .

Synthesis of KN-93

It serves as a reactant in the microwave-assisted synthesis of KN-93, which is an inhibitor of calmodulin kinase II. This enzyme plays a crucial role in cellular signaling, and inhibitors like KN-93 are valuable for research into neurological disorders and cardiac diseases .

S1 Receptor Ligands

The compound is involved in the preparation of fluorinated spirobenzofuran piperidines, which act as s1 receptor ligands. These ligands have potential therapeutic applications in treating pain, depression, and schizophrenia .

Antitumor Agents

It is used in the synthesis of antitumor agents, contributing to cancer research by providing new avenues for treatment options .

Indole Derivatives Synthesis

This chemical serves in the regio-selective preparation of indole derivatives via rhodium-catalyzed domino hydroformylation/indolization. Indole derivatives are important in pharmaceuticals and agrochemicals due to their biological activities .

Wittig Olefination

It finds its application as a reagent for Wittig olefinations with the introduction of a 1,3-dioxolane moiety. This reaction is widely used in organic synthesis to form alkenes from aldehydes or ketones .

Direcciones Futuras

Mecanismo De Acción

Target of Action

Related compounds such as azoxybenzenes are known to have various biological activities and are used as liquid crystals, plant growth stimulators, and polyvinyl chloride stabilizers .

Mode of Action

It’s worth noting that the reactivity of the azoxy group in related compounds allows them to be used as building blocks in fine organic synthesis .

Biochemical Pathways

Related compounds such as azoxybenzenes are known to be involved in various biological activities .

Pharmacokinetics

The compound’s molecular weight is 10411 , which could potentially influence its bioavailability.

Result of Action

Related compounds such as azoxybenzenes are known to have various biological activities .

Action Environment

It’s worth noting that the stability of related compounds can be influenced by factors such as temperature .

Propiedades

IUPAC Name |

[4-[4-(1,3-dioxolan-2-yl)phenyl]phenyl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O3/c17-11-12-1-3-13(4-2-12)14-5-7-15(8-6-14)16-18-9-10-19-16/h1-8,16-17H,9-11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXNOFHMTKGJXKH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=CC=C(C=C2)C3=CC=C(C=C3)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70602499 |

Source

|

| Record name | [4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-4-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70602499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-4-yl]methanol | |

CAS RN |

889954-12-5 |

Source

|

| Record name | [4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-4-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70602499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-methyl-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole](/img/structure/B1319406.png)

![4-Chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B1319419.png)

![Ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B1319432.png)

![6-Ethoxyimidazo[1,2-b]pyridazine](/img/structure/B1319444.png)